![molecular formula C9H14O2 B2906451 Bicyclo[5.1.0]octane-4-carboxylic acid CAS No. 1485470-80-1](/img/structure/B2906451.png)

Bicyclo[5.1.0]octane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

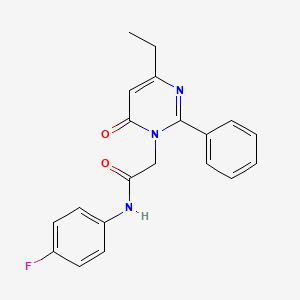

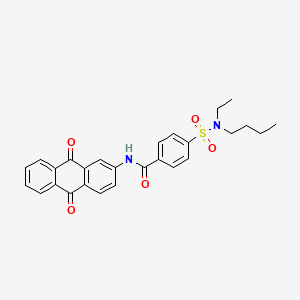

Bicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O2 . It is a type of bicyclic organic dicarboxylic acid .

Synthesis Analysis

The synthesis of molecules with trans-fused bicyclo[3.3.0]octane ring systems, which are similar to this compound, is very difficult due to high strain energy . There are very few approaches to access them . A one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium(i) complex has been reported for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.21 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Chemical Synthesis and Structural Analysis

Bicyclo[5.1.0]octane-4-carboxylic acid and its derivatives have been utilized extensively in chemical synthesis and structural analysis. For instance, ε-amino acids based on bicyclic skeletons like bicyclo[3.3.0]octane-5-amino-1-carboxylic acids have been prepared for use in solid-phase synthesis (Yeo et al., 2006). Additionally, inductive effects in isolated molecules of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids were studied to evaluate substituent effects in terms of isodesmic homodesmotic reactions (Exner & Böhm, 2002).

Reactivity and Electrical Effects

The reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters has been investigated, showing parallel trends in ionization constants and reactivities toward different chemical reactions (Roberts & Moreland, 1953). This research contributes to understanding the electrical effects of substituent groups in saturated systems.

Acidity and Substituent Effects

The acidity of weak acids like bicyclo[2.2.2]octane-1-carboxylic acids has been studied, revealing relationships between acidities and substituent effects (Wiberg, 2002). This research is crucial in the field of organic chemistry for understanding how different groups influence acid strength.

Crystal Structure and Conformational Studies

The crystal structure and conformational studies of compounds like (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid have been explored to understand the spatial arrangement of atoms in these molecules (Buñuel et al., 1996).

Catalytic and Synthetic Applications

Bicyclo[2.2.2]octane-1-carboxylic acid derivatives have been utilized in catalytic and synthetic applications, such as in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids (Otomaru et al., 2005). This showcases the versatility of bicyclic compounds in asymmetric synthesis.

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, bicyclo[2.2.2]octane derivatives have been used to develop soluble and colorless polyimides, demonstrating their potential in creating new materials with specific properties (Matsumoto & Kurosaki, 1997).

Properties

IUPAC Name |

bicyclo[5.1.0]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZCVZHKNRHROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2CCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2906369.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2906370.png)

![N-[(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-yl]oxirane-2-carboxamide](/img/structure/B2906372.png)

![4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B2906378.png)

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2906379.png)

![2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2906381.png)

![8-(4-fluorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906385.png)

![N-(4-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906387.png)